

N-((3S)-2-oxooxolan-3-yl)decanamide molecular weight and formula

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Compound of Interest

Compound Name: N-((3S)-2-oxooxolan-3-yl)decanamide

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An In-depth Technical Guide on N-((3S)-2-oxooxolan-3-yl)decanamide

This technical guide provides a comprehensive overview of **N-((3S)-2-oxooxolan-3-yl)decanamide**, a compound of interest to researchers in drug development and microbiology. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its biological significance, particularly in the context of bacterial quorum sensing.

Quantitative Data Summary

The fundamental molecular properties of **N-((3S)-2-oxooxolan-3-yl)decanamide** are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₂₅ NO ₃
Molecular Weight	255.35 g/mol
CAS Number	177315-87-6
Synonyms	Decanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide belongs to a class of molecules structurally related to N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. Due to their role in regulating virulence factors and biofilm formation in many pathogenic bacteria, AHLs and their synthetic analogs are significant targets for the development of novel antimicrobial therapies. This guide focuses on the specific properties and potential applications of the N-decanoyl derivative.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-((3S)-2-oxooxolan-3-yl)decanamide** is not readily available in the provided search results, a general methodology can be inferred from the synthesis of structurally similar compounds, such as its 3-hydroxy and 3-oxo analogs.^{[1][2]} The following represents a plausible synthetic route.

Objective: To synthesize **N-((3S)-2-oxooxolan-3-yl)decanamide** via amidation of (S)- α -amino- γ -butyrolactone.

Materials:

- (S)- α -amino- γ -butyrolactone hydrochloride
- Decanoyl chloride
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Dichloromethane (DCM) or a similar aprotic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- **Preparation of the Amine:** (S)- α -amino- γ -butyrolactone hydrochloride is dissolved in DCM. An equimolar amount of triethylamine is added to neutralize the hydrochloride salt and liberate the free amine. The mixture is stirred at room temperature for approximately 30 minutes.
- **Acylation Reaction:** The reaction mixture is cooled in an ice bath. Decanoyl chloride (1.0-1.2 equivalents) is added dropwise to the solution. The reaction is allowed to proceed at 0°C for one hour and then warmed to room temperature and stirred for an additional 12-24 hours.
- **Workup:** The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure **N-((3S)-2-oxooxolan-3-yl)decanamide**.
- **Characterization:** The final product's identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

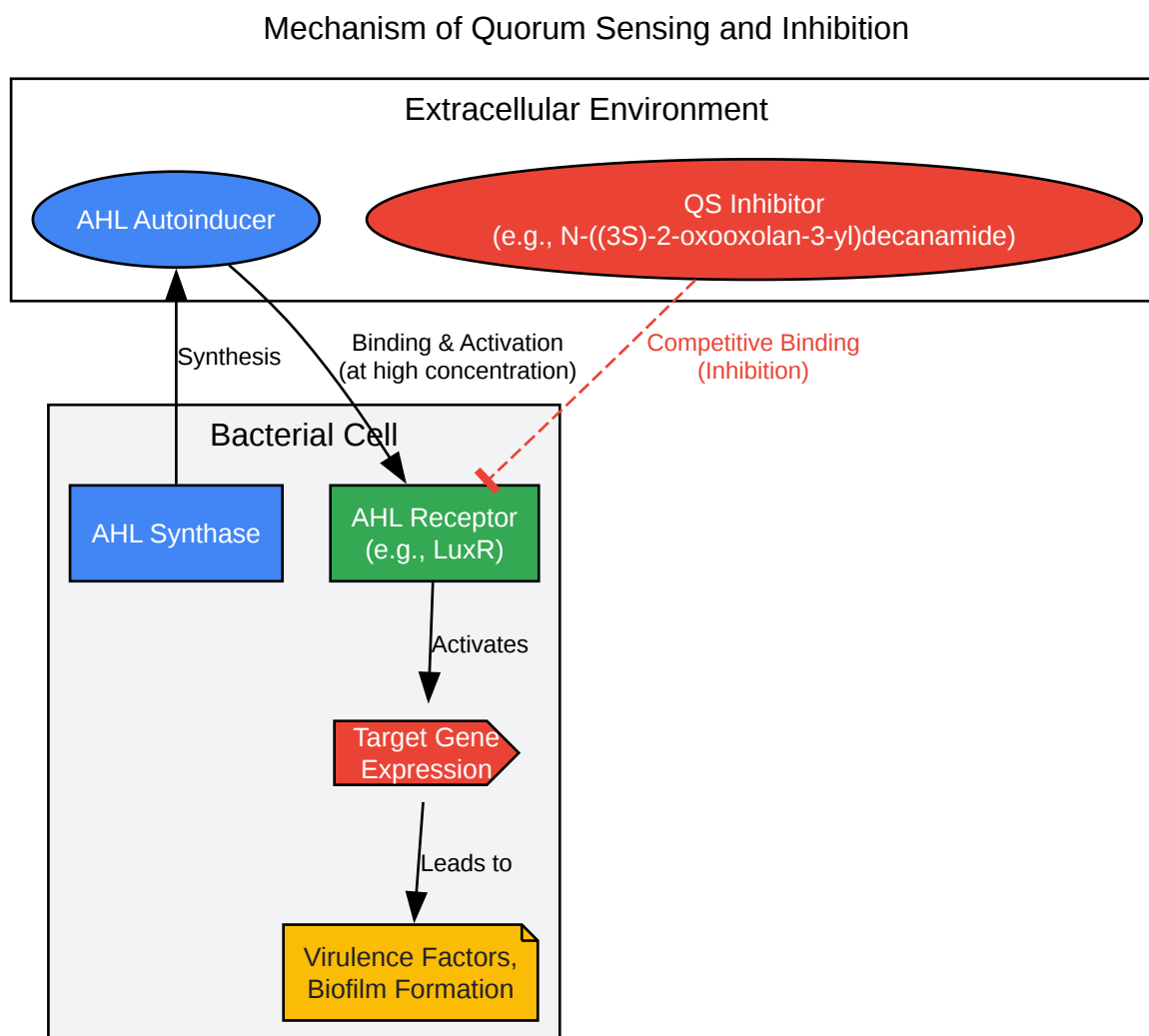
Biological Context and Signaling Pathways

N-((3S)-2-oxooxolan-3-yl)decanamide and its analogs are primarily studied for their ability to modulate bacterial quorum sensing (QS).^[1] In many Gram-negative bacteria, QS systems rely on the production and detection of AHLs. These signaling molecules, also known as autoinducers, are synthesized by the bacteria and diffuse into the environment. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding to transcriptional regulators. This complex then activates or represses the expression of target genes, which often include those responsible for virulence, biofilm formation, and antibiotic resistance.

Molecules like **N-((3S)-2-oxooxolan-3-yl)decanamide** can act as antagonists to these systems. By mimicking the structure of the native AHL, they can competitively bind to the receptor protein without activating it, thereby inhibiting the QS cascade. This mechanism makes them attractive candidates for anti-virulence drugs that disarm pathogens rather than killing them, potentially reducing the selective pressure for developing resistance.

Visualizing Quorum Sensing Inhibition

The following diagram illustrates the general mechanism of quorum sensing and its inhibition by an antagonist molecule.



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Caption: Quorum sensing activation and inhibition workflow.

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References

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